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Compound of Interest

Compound Name: Cilazapril hydrochloride

Cat. No.: B15578249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core solubility and dissolution

characteristics of cilazapril. Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used

in the treatment of hypertension and congestive heart failure.[1][2][3][4] As a prodrug, it is

rapidly absorbed and hydrolyzed in the liver to its active metabolite, cilazaprilat.[5][6][7]

Understanding its physicochemical properties, particularly solubility and dissolution, is critical

for the development of stable, bioavailable, and effective pharmaceutical formulations.

Physicochemical Properties of Cilazapril
Cilazapril is a white to off-white crystalline powder.[8][9] Its fundamental properties are

summarized below, influencing its behavior in various solvent systems and physiological

environments.
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Property Value Source

Molecular Formula C22H31N3O5 [1][8]

Molecular Weight 417.50 g/mol [1][7][8]

Melting Point 98 °C (with decomposition) [7][8][9]

pKa1 3.3 [8][10]

pKa2 6.4 / 6.5 [8][10]

Log P (Partition Coefficient)
0.8 (octanol/pH 7.4 buffer at

22°C)
[7][8][9]

Appearance
White to off-white crystalline

powder
[8][9]

Solubility Characteristics
Cilazapril is described as slightly soluble in water.[9][10] Its solubility in various solvents is a

key factor for both formulation development and non-clinical research. The hydrated form,

cilazapril monohydrate, is often used in formulations and is known to enhance the drug's

stability and solubility.[6]
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Solvent / Medium Solubility Temperature Source

Water
0.5 g / 100 mL (5

mg/mL)
25 °C [7][8][9]

Methanol Freely soluble Not Specified [10]

Methylene Chloride Freely soluble Not Specified [10]

DMSO ≥ 100 mg/mL Not Specified [11]

0.1 M NaOH

14.29 mg/mL (with

sonication, warming,

and pH adjustment)

Not Specified [11]

Phosphate Buffer (50

mM)

Moderate to low

(specific value not

provided)

pH 7.4 [12]

10% DMSO / 90%

Corn Oil
≥ 3 mg/mL Not Specified [11]

10% DMSO / 40%

PEG300 / 5% Tween-

80 / 45% Saline

≥ 3 mg/mL Not Specified [11]

Dissolution Characteristics
The dissolution of cilazapril from a solid dosage form is a prerequisite for its absorption and

subsequent conversion to the active cilazaprilat. Ingestion of food concurrently with

administration can delay absorption and reduce the bioavailability of cilazaprilat by

approximately 14%.[3] While a specific, universally adopted USP monograph for cilazapril

dissolution is not readily available in public databases, a standard method for immediate-

release solid oral dosage forms can be employed. The FDA and USP databases provide

general methods that can be adapted.[13][14] The dissolution process is critical as it influences

the rate at which the drug becomes available for absorption.[15]

Experimental Protocols
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Equilibrium Solubility Determination (Shake-Flask
Method)
This protocol is based on the World Health Organization (WHO) guidelines for

Biopharmaceutics Classification System (BCS) based biowaivers.[16]

Objective: To determine the equilibrium solubility of cilazapril in aqueous media across a

physiological pH range.

Materials:

Cilazapril powder

pH Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[16]

Shaking incubator or water bath capable of maintaining 37 ± 1 °C

Centrifuge

Validated analytical method (e.g., HPLC-UV) to quantify cilazapril concentration

Calibrated pH meter

Methodology:

Preparation: Prepare the required pH buffers and bring them to 37 °C.[16]

Addition of Drug: Add an excess amount of cilazapril powder to flasks containing a known

volume of each buffer. The presence of undissolved solid is necessary to ensure saturation.

[17]

Equilibration: Place the flasks in a shaking incubator set at 37 ± 1 °C. Agitate the samples for

a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should

be established in preliminary assessments.[17]

Sample Withdrawal: At designated time points (e.g., 12, 24, and 48 hours), withdraw aliquots

from the clear supernatant. To avoid aspirating solid particles, samples can be centrifuged

prior to collection.
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pH Measurement: Measure and record the pH of the saturated solution at the end of the

experiment.[16]

Quantification: Filter the samples if necessary (validating for non-adsorption to the filter) and

dilute appropriately. Analyze the concentration of dissolved cilazapril using a validated

analytical method.

Analysis: Equilibrium is confirmed when consecutive measurements show a constant

solubility value. The lowest solubility value obtained across the pH range of 1.2 to 6.8 is used

for BCS classification.[16]

In Vitro Dissolution Test for Immediate-Release Tablets
This protocol outlines a general procedure based on USP General Chapter <711> Dissolution.

[15]

Objective: To measure the rate and extent of cilazapril release from a solid dosage form (e.g.,

tablet).

Apparatus:

USP Apparatus 2 (Paddle Method) is commonly used for tablets.[18]

Dissolution Vessels (typically 900 mL or 1000 mL)

Water bath to maintain 37 ± 0.5 °C

Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Methodology:

Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate

gastric fluid) and deaerate it. Pour the medium into the vessels and allow it to equilibrate to

37 ± 0.5 °C.

Apparatus Setup: Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
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Dosage Form Introduction: Place one cilazapril tablet into each vessel. A sinker may be used

if the tablet floats.

Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes),

withdraw a sample from a zone midway between the paddle blade and the surface of the

medium, not less than 1 cm from the vessel wall. Replace the withdrawn volume with fresh,

pre-warmed medium if necessary.

Analysis: Filter the samples and analyze for dissolved cilazapril concentration using a

validated analytical method.

Data Reporting: Calculate the cumulative percentage of the labeled drug amount dissolved

at each time point and plot the results to generate a dissolution profile.

Mandatory Visualizations
Signaling Pathways and Pharmacokinetics
Cilazapril's therapeutic effect is mediated through the Renin-Angiotensin-Aldosterone System

(RAAS). As a prodrug, it undergoes a critical metabolic conversion to become active.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

